4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide
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Overview
Description
This compound is also known as lenvatinib . It is an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors . It is most potent against VEGFR2(KDR)/VEGFR3(Flt-4), with IC(50) values of 4nM and 5.2nM respectively .
Synthesis Analysis
A novel method for the synthesis of lenvatinib was reported using 4-nitrophenyl cyclopropylcarbamate . Lenvatinib was synthesized by reacting 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate in good yields .Molecular Structure Analysis
The molecular formula of lenvatinib is C21H19ClN4O4 . The molecular weight is 426.853 g/mol .Chemical Reactions Analysis
Lenvatinib can form salts with suitable counterions, and thus exist in various crystalline forms that have different crystal units and thus different physicochemical properties .Physical And Chemical Properties Analysis
Lenvatinib is a solid compound . It is soluble in DMSO or ethanol .Scientific Research Applications
Promoting Apoptosis
Lenvatinib is a multitargeted tyrosine kinase inhibitor capable of promoting apoptosis . Apoptosis is a form of programmed cell death that is crucial in preventing cancerous growth. By promoting apoptosis, Lenvatinib can help control the proliferation of cancer cells .
Suppressing Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of cancer. Lenvatinib has the ability to suppress angiogenesis, thereby inhibiting tumor growth .
Inhibiting Tumor Cell Proliferation
Lenvatinib can inhibit tumor cell proliferation . By blocking the growth and division of cancer cells, Lenvatinib can help control the progression of the disease .
Modulating the Immune Response
Lenvatinib has the potential to modulate the immune response . This could enhance the body’s natural ability to fight cancer and improve the effectiveness of other cancer treatments .
Overcoming Lenvatinib Resistance
Research has been conducted into the mechanisms underlying the development of lenvatinib resistance in tumor therapy . These mechanisms are related to the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics . Understanding these mechanisms could lead to strategies to overcome resistance and enhance the therapeutic efficacy of Lenvatinib .
Treatment for Various Types of Cancers
Lenvatinib has been applied as a treatment for various types of cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma . Its broad inhibitory potential suggests that it has potent antitumor activity against various human cancer cell lines .
Potential Biomarkers
Research is being conducted to identify potential biomarkers of lenvatinib resistance . These biomarkers could potentially be used to predict which patients are likely to develop resistance to lenvatinib, allowing for more personalized treatment strategies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-19-11-17-15(10-16(19)20(22)26)18(8-9-23-17)29-14-6-4-13(5-7-14)25-21(27)24-12-2-3-12/h4-12H,2-3H2,1H3,(H2,22,26)(H2,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBISVMLKCDTQGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)NC(=O)NC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lenvatinib Impurity g |
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